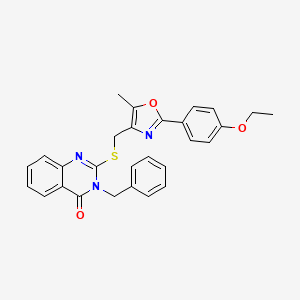

3-benzyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinazolinone derivative. Quinazolinones are considered noteworthy chemicals for the synthesis of various physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

The synthesis of quinazolinone derivatives has been reported in the literature. An efficient, practical approach to the copper-catalyzed synthesis of 2,3-disubstituted quinazolin-4 (3 H )-one derivatives is described . The preparation involves treatment of benzyl amines with benzyl anthranilamides in the presence of Cu (OAc) 2 and tetra- n -butylammonium bromide (TBAB) .Molecular Structure Analysis

Quinazolinones are a class of fused heterocycles that have received significant attention due to their diverse range of biological properties . The structure of quinazolinones can be classified into different categories based on the substitution patterns of the ring system .Chemical Reactions Analysis

Quinazolinones can react with compounds involving multiple bonds to produce new five-membered ring heterocycles . They also perform ring-opening reactions and can be an appropriate synthetic tool for the preparation of new heterocyclic compounds .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of quinazolinone derivatives, similar in structure to the specified compound, has been explored. For instance, 5H-Benzoxazolo[3,2-a]quinazolin-5-ones were synthesized from N-(2-hydroxyphenyl)anthranilic acids, illustrating the chemical versatility of these compounds (Kim, 1981).

Pharmacological Applications

- Quinazoline derivatives have been investigated for their potential pharmacological activities. One study synthesized novel quinazoline derivatives and evaluated their antimicrobial, analgesic, and anti-inflammatory properties. Some derivatives showed promising activity in these areas (Dash, Dash, Laloo, & Medhi, 2017).

- Another research focused on substituted benzo[h]quinazolines and related compounds for their anti-tubercular properties, revealing significant activity against Mycobacterium tuberculosis (Maurya et al., 2013).

Antitubercular Activity

- Studies have identified quinazolin-4-ones linked with 1,3-thiazole hybrids as potent anti-tubercular agents. This research adds to the understanding of quinazolinone derivatives' role in combating tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).

Radiopharmaceutical Research

- Research into the radioiodination and biodistribution of novel quinazolinone derivatives in tumor-bearing mice shows potential applications in targeted cancer therapy (Al-Salahi et al., 2018).

Other Applications

- The compound and its variants have been explored for their potential in creating novel materials with specific chemical properties, such as in the synthesis of polybenzoquinazolines (Wei et al., 2016).

- Some quinazoline derivatives have been identified for their role in cyclic GMP phosphodiesterase inhibition, which can have implications in cardiovascular research (Takase et al., 1994).

Future Directions

properties

IUPAC Name |

3-benzyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O3S/c1-3-33-22-15-13-21(14-16-22)26-29-25(19(2)34-26)18-35-28-30-24-12-8-7-11-23(24)27(32)31(28)17-20-9-5-4-6-10-20/h4-16H,3,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHKPRIEMWMKGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)

![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2432618.png)

![N-(4-acetylphenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432627.png)

![2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2432628.png)

![3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide](/img/structure/B2432629.png)

![Benzo[d][1,3]dioxol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2432630.png)